2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
CAS No.:
Cat. No.: VC16543767
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-5-7(8)6-9(13)10(14)16-4/h7-9H,5-6H2,1-4H3/t7?,8?,9-/m0/s1 |
| Standard InChI Key | CYAPEITURDDFQZ-HACHORDNSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](CC2C1C2)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CC2CC1C(=O)OC |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves the formation of the azabicyclohexane core followed by esterification reactions to introduce the tert-butyl and methyl groups. Specific conditions and reagents would depend on the desired stereochemistry and functional group protection strategies.
Potential Applications
Compounds in the azabicyclohexane series are often explored for their biological activities, including potential applications in pharmaceuticals. Their unique structures can interact with various biological targets, making them candidates for drug development.
Research Findings and Data
While specific research findings on 2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate are not available, studies on similar compounds provide insights into their reactivity, stability, and potential biological effects.
Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|
| 2-O-tert-Butyl 3-O-ethyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | C13H21NO4 | 255.31 | (3S) |
| 2-O-tert-Butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (hypothetical) | C12H19NO4 | ≈239.28 | (3S) |
| 2-Tert-butyl-3-methyl-2-azabicyclo[3.1.0]hexane | C10H19N | 153.26 | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume